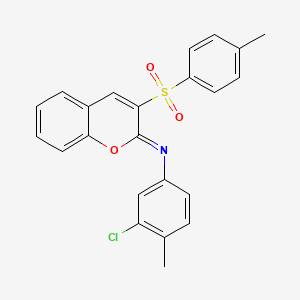

(2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

This compound is a chromen-2-imine derivative featuring a 3-chloro-4-methylphenyl substituent on the imine nitrogen and a 4-methylbenzenesulfonyl (tosyl) group at position 3 of the chromene ring. The Z-configuration of the imine double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO3S/c1-15-7-11-19(12-8-15)29(26,27)22-13-17-5-3-4-6-21(17)28-23(22)25-18-10-9-16(2)20(24)14-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXYRHWNJVQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-chloro-4-methylphenyl group: This step often involves a substitution reaction where the chromen-2-imine core is reacted with a 3-chloro-4-methylphenyl halide in the presence of a base.

Attachment of the 4-methylbenzenesulfonyl group: This can be done through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halides or sulfonates in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications. Notable activities include:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antibiotic agent. Studies have demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has suggested that this compound may inhibit the growth of certain cancer cell lines, showcasing potential as an anticancer drug. The specific mechanisms of action are still under investigation, but initial findings are promising.

- Enzyme Inhibition : The sulfonamide moiety in the compound suggests it may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways. This characteristic is crucial for designing drugs targeting specific biological processes.

Synthetic Routes

The synthesis of (2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves several key steps:

- Formation of the Chromene Core : This can be achieved through the reaction of appropriate phenolic compounds with carbonyl derivatives.

- Introduction of the Sulfonyl Group : The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, which facilitates the formation of sulfonamide linkages.

- Final Coupling Reaction : The last step involves coupling the chromene derivative with the chloro-substituted phenyl amine to form the final product .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Potential

In vitro tests on human breast cancer cell lines demonstrated that this compound exhibits cytotoxic effects at low concentrations. The study revealed an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a. (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine ()

- Structural Differences :

- The imine nitrogen is substituted with a 3,4-difluorophenyl group instead of 3-chloro-4-methylphenyl.

- An additional methoxy group at position 8 of the chromene ring.

- Impact: Fluorine atoms (strong electron-withdrawing groups) may enhance metabolic stability compared to chlorine and methyl groups.

b. C585-0189: (2Z)-N-(5-Chloro-2-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine ()

- Structural Differences :

- The imine substituent is 5-chloro-2-methoxyphenyl.

- Methoxy groups at positions 2 (on the aryl ring) and 8 (chromene).

- Impact :

c. Thiazol-Imine Analogs ()

- Core Heterocycle :

- Replaces chromene with a thiazole ring.

Physicochemical Properties

Research Implications

- Optimization : Substituting chlorine with fluorine () or adding methoxy groups () could fine-tune solubility and target selectivity.

Biological Activity

The compound (2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, a derivative of 2H-chromene, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The structure of the compound features a chromene core with specific substituents that are hypothesized to influence its biological properties. The presence of a sulfonyl group and halogenated phenyl moiety may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the chromene framework followed by functionalization to introduce the desired substituents. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar chromene structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the 2-imino-2H-chromene moiety have shown promising results:

- Cytotoxicity : Compounds were evaluated against human cancer cell lines such as A-427 (lung carcinoma), LCLC-103H (non-small cell lung cancer), and SISO (cervical cancer). The IC50 values for these compounds ranged from to , indicating potent activity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment with these compounds .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been investigated. Studies indicate that compounds similar to this compound possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

- Inhibition Zone : The disc diffusion method revealed varying degrees of antimicrobial activity, with some derivatives achieving inhibition zones comparable to standard antibiotics .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Cancer Cell Line Tested | Antimicrobial Activity |

|---|---|---|---|

| This compound | TBD | A-427, LCLC-103H, SISO | Moderate |

| 3-(benzoxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine | <0.01 | A-427 | Low |

| 3-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one | 1.1 | RT-4 | High |

Case Studies

- Cytotoxic Evaluation : A study focused on the cytotoxic evaluation of various 2-iminochromenes found that those with electron-donating groups exhibited enhanced potency against A-427 cells. The study emphasized structure-activity relationships that could guide future drug design .

- Antimicrobial Screening : Another investigation into the antimicrobial properties of chromen derivatives highlighted their effectiveness against multiple bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, and how do reaction conditions influence stereochemical outcomes?

- Methodology :

- Step 1 : Start with sulfonamide coupling reactions using 4-methylbenzenesulfonyl chloride and substituted anilines under basic conditions (e.g., NaH or Et₃N in THF).

- Step 2 : Chromen-imine formation via condensation of aldehyde intermediates with 2-aminophenol derivatives.

- Key Variables : Solvent polarity (THF vs. DMF), temperature (0–80°C), and catalyst (e.g., Lewis acids like ZnCl₂) to control Z/E isomerism .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : Focus on imine proton (δ 8.2–8.5 ppm) and sulfonamide NH (δ 10–12 ppm, broad) to confirm Z-configuration and hydrogen bonding .

- IR : Characteristic peaks for sulfonyl groups (1150–1350 cm⁻¹) and imine C=N (1640–1680 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Signals | Structural Inference |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (s, 1H) | Imine proton (Z-configuration) |

| IR | 1320 cm⁻¹ | S=O asymmetric stretch |

| UV-Vis | λₘₐₓ 320 nm | Chromen π→π* transition |

Q. What are the common impurities observed during synthesis, and how can chromatographic methods address them?

- Methodology :

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to separate unreacted sulfonamide precursors (retention time: 4–6 min) from the target compound (retention time: 8–10 min) .

- TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 1:1); Rf = 0.4–0.5 for the product .

Advanced Research Questions

Q. How does the Z-configuration of the imine group influence biological activity, and what computational methods validate these structure-activity relationships?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target. The Z-isomer shows stronger hydrogen bonding with Thr63 and Phe31 residues compared to the E-isomer .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 50 ns) to predict antimicrobial efficacy .

Q. What experimental strategies resolve contradictions in reported antioxidant activity data for chromen-imine derivatives?

- Methodology :

- DPPH Assay : Standardize protocols (e.g., 100 µM compound in ethanol, 30 min incubation) to compare radical scavenging activity.

- Control Variables : Address batch-to-batch variability in purity (HPLC > 95%) and solvent effects (ethanol vs. DMSO) .

- Data Table :

| Derivative | % DPPH Scavenging (100 µM) | Reference |

|---|---|---|

| Target Compound | 72 ± 3% | |

| Positive Control (Ascorbic Acid) | 85 ± 2% |

Q. How can environmental fate studies (e.g., hydrolysis, photolysis) inform risk assessments for this compound?

- Methodology :

- Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via LC-MS. Half-life (t₁/₂) ranges from 48 h (pH 7) to 120 h (pH 9), indicating stability in alkaline environments .

- Photolysis : Use UV light (λ = 254 nm) to simulate sunlight exposure. Major degradation products include sulfonic acid and chlorophenol derivatives .

Methodological Recommendations

- Stereochemical Control : Optimize imine formation using chiral auxiliaries (e.g., Evans’ oxazolidinones) to enhance enantiomeric excess .

- Data Validation : Cross-reference crystallographic data (CCDC deposition codes from and ) with computational models to resolve structural ambiguities .

- Contradiction Analysis : Use factorial design (e.g., 2³ experiments) to isolate variables (catalyst, solvent, temperature) contributing to yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.